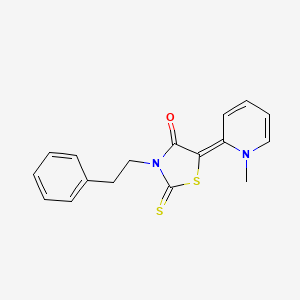

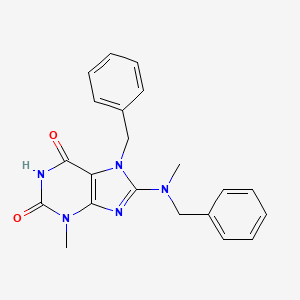

N-(2,3-dimethylphenyl)-2-iodoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドは、2,3-ジメチルフェニル環にヨードアセトアミド基が結合した有機化合物です。

準備方法

合成経路と反応条件

N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドの合成は、通常、2,3-ジメチルアニリンとヨードアセチルクロリドの反応によって行われます。反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応は通常、反応物の酸化を防ぐために不活性雰囲気下で行われます。

工業生産方法

N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、大型反応器の使用と、高収率と高純度な製品を確保するための反応条件の精密な制御が含まれます。反応パラメータの監視と制御のための自動化システムの使用は、工業的な設定において一般的です。

化学反応の分析

反応の種類

N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドは、以下のものを含むさまざまな種類の化学反応を起こします。

置換反応: ヨウ素原子は、アミン、チオール、アルコキシドなどの他の求核剤によって置換される可能性があります。

酸化反応: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化される可能性があります。

還元反応: アミド基は、アミンを形成するために還元される可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、およびメタノールナトリウムが含まれます。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で行われます。

酸化反応: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が、穏やかな条件下で使用されます。

還元反応: 水素化リチウムアルミニウム(LiAlH4)またはボラン-テトラヒドロフラン錯体(BH3-THF)などの還元剤が使用されます。

生成される主要な生成物

置換反応: 生成物には、N-(2,3-ジメチルフェニル)-2-アジドアセトアミド、N-(2,3-ジメチルフェニル)-2-チオアセトアミド、およびN-(2,3-ジメチルフェニル)-2-メトキシアセトアミドが含まれます。

酸化反応: 生成物には、N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドスルホキシドおよびN-(2,3-ジメチルフェニル)-2-ヨードアセトアミドスルホンが含まれます。

還元反応: 生成物には、N-(2,3-ジメチルフェニル)-2-アミノアセトアミドが含まれます。

科学研究の応用

N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドは、いくつかの科学研究の用途があります。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、タンパク質中のチオール基と共有結合を形成する能力により、酵素阻害とタンパク質修飾の研究で使用されます。

工業: この化合物は、特定の特性を持つ特殊化学品や材料の製造に使用されます。

科学的研究の応用

N-(2,3-dimethylphenyl)-2-iodoacetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドの作用機序は、標的分子中の求核部位との共有結合の形成に関与しています。化合物中のヨウ素原子は高度に求電子性であり、タンパク質中のチオール基による求核攻撃を受けやすくなります。これにより、安定なチオエーテル結合が形成され、酵素活性の阻害やタンパク質機能の修飾につながります。

類似の化合物との比較

類似の化合物

- N-(2,3-ジメチルフェニル)-2-ブロモアセトアミド

- N-(2,3-ジメチルフェニル)-2-クロロアセトアミド

- N-(2,3-ジメチルフェニル)-2-フルオロアセトアミド

独自性

N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドは、ヨウ素原子の存在により、ブロモ、クロロ、フルオロアナログと比較して独自の反応性を示します。ヨウ素原子はより大きく、より分極しやすいため、置換反応においてより反応性が高くなります。この独自の反応性により、N-(2,3-ジメチルフェニル)-2-ヨードアセトアミドは、合成化学および生化学研究における貴重な化合物となります。

類似化合物との比較

Similar Compounds

- N-(2,3-dimethylphenyl)-2-bromoacetamide

- N-(2,3-dimethylphenyl)-2-chloroacetamide

- N-(2,3-dimethylphenyl)-2-fluoroacetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This unique reactivity makes this compound a valuable compound in synthetic chemistry and biochemical research.

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-iodoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJJOGNDMHFQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CI)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522629-36-3 |

Source

|

| Record name | N-(2,3-DIMETHYLPHENYL)-2-IODOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12043591.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12043594.png)

![4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043601.png)

![6-Amino-1,4-diphenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043607.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043614.png)

![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)